6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound that features a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the reaction of 4-chlorophenylacetic acid with piperidine under acidic conditions to form the corresponding amide.
Acylation: The amide is then acylated using tert-butyl chloroformate to introduce the tert-butyl group.
Cyclization: The resulting intermediate undergoes cyclization with hydrazine derivatives to form the pyridazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-2,4-xylenol: Another compound with a tert-butyl group, known for its antioxidant properties.
4-Amino-6-(tert-butyl)-3-methylthio-: A compound with similar structural features, used in different chemical applications.
Uniqueness
6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
6-tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-21(2,3)18-8-9-19(26)25(23-18)17-10-12-24(13-11-17)20(27)14-15-4-6-16(22)7-5-15/h4-9,17H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJQZOPDKYZXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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